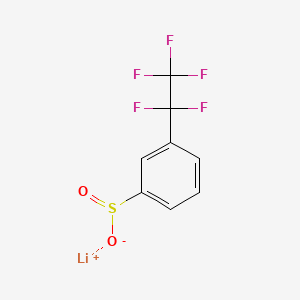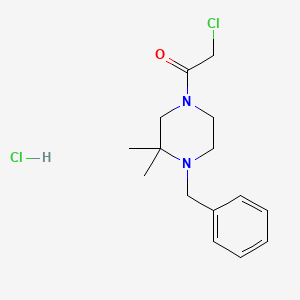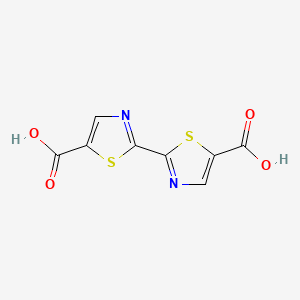
lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate, commonly referred to as LiPFBS, is a lithium salt with a unique structure and a wide range of scientific applications. LiPFBS is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. LiPFBS has been used in a variety of research studies, including those related to medicine, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
LiPFBS has been used in a variety of scientific research applications. In the field of medicine, LiPFBS has been used in studies related to the development of new pharmaceuticals and the treatment of various diseases. In the field of materials science, LiPFBS has been used to synthesize new materials and to study the properties of existing materials. In the field of biochemistry, LiPFBS has been used in studies related to the structure and function of proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of LiPFBS is not fully understood. It is known, however, that LiPFBS binds to certain proteins and other biomolecules, resulting in changes in their structure and function. LiPFBS is believed to interact with proteins and other biomolecules through electrostatic interactions, hydrogen bonding, and other non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of LiPFBS are not fully understood. However, it is known that LiPFBS can act as a modulator of certain proteins and other biomolecules, resulting in changes in their structure and function. In addition, LiPFBS has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using LiPFBS in laboratory experiments is its low toxicity. LiPFBS is relatively non-toxic and has been shown to be safe for use in laboratory studies. The main limitation of using LiPFBS in laboratory experiments is its solubility. LiPFBS is soluble in water and some organic solvents, but it is not soluble in all solvents.
Zukünftige Richtungen
There are a number of potential future directions for the use of LiPFBS in scientific research. LiPFBS could be used to develop new pharmaceuticals and treatments for various diseases. It could also be used to synthesize new materials and to study the properties of existing materials. In addition, LiPFBS could be used in studies related to the structure and function of proteins and other biomolecules. Finally, LiPFBS could be used to develop new methods for drug delivery and to study the effects of drugs on the human body.
Synthesemethoden
LiPFBS can be synthesized from the reaction of lithium hydroxide and 1,1,2,2,2-pentafluoroethylbenzene-1-sulfonyl chloride. In this reaction, the lithium hydroxide acts as a base to deprotonate the sulfonyl chloride, resulting in the formation of LiPFBS. The reaction is typically carried out in an aqueous solution at a temperature of 25-30°C. The reaction can be monitored by measuring the pH of the solution, as the pH will decrease as the reaction progresses.
Eigenschaften
IUPAC Name |
lithium;3-(1,1,2,2,2-pentafluoroethyl)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2S.Li/c9-7(10,8(11,12)13)5-2-1-3-6(4-5)16(14)15;/h1-4H,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNTNWEFVJRCE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC(=C1)S(=O)[O-])C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5LiO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) 3-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)
![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)

![N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B6611173.png)

![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)

![2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate](/img/structure/B6611200.png)